![molecular formula C13H17N3S2 B14338107 5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine CAS No. 101007-45-8](/img/structure/B14338107.png)
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the 4-(1,1-dimethylethyl)phenyl group adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(1,1-dimethylethyl)phenylthiomethyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,1-Dimethylethyl)phenylthiomethyl derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.
Thiadiazole derivatives: Compounds with variations in the substituents on the thiadiazole ring.
Uniqueness
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the 4-(1,1-dimethylethyl)phenyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
101007-45-8 |
|---|---|
Molekularformel |
C13H17N3S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
5-[(4-tert-butylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S2/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16) |
InChI-Schlüssel |
GYUYHBYNZNVZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


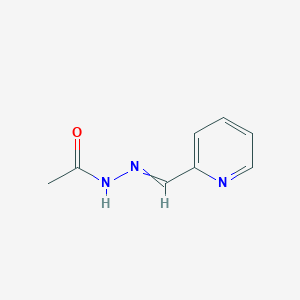
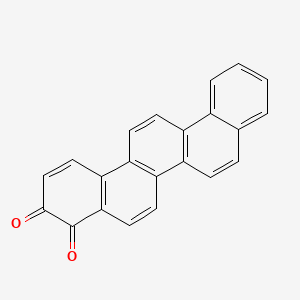
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

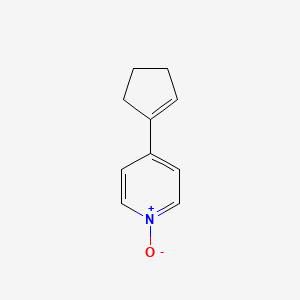
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
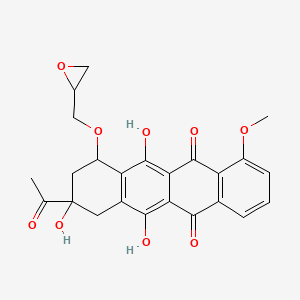
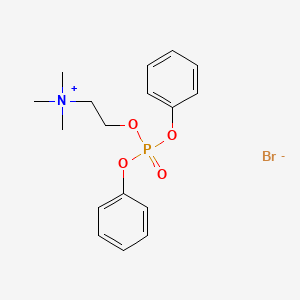
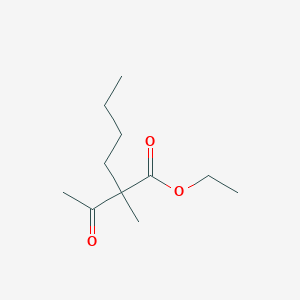
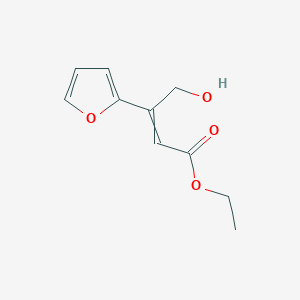
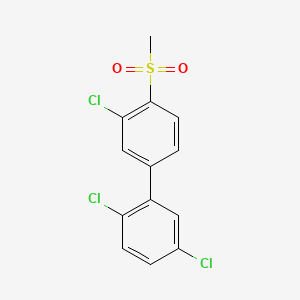
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
